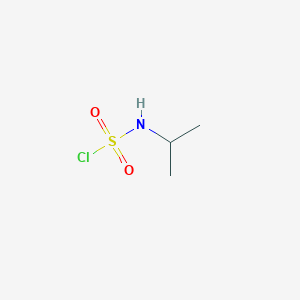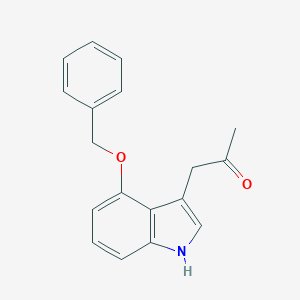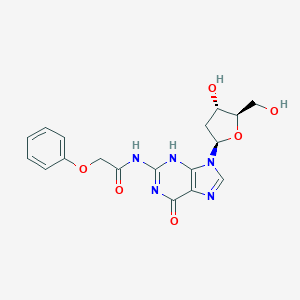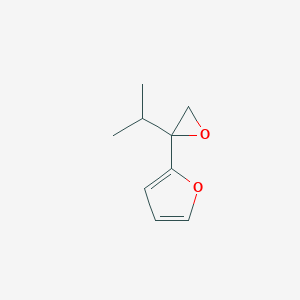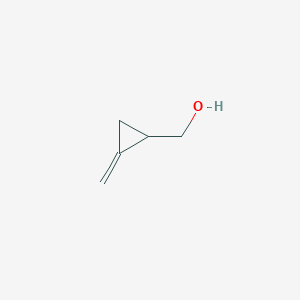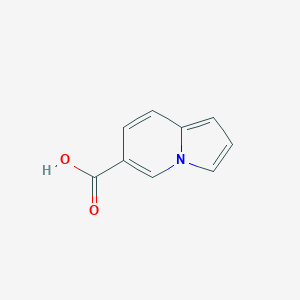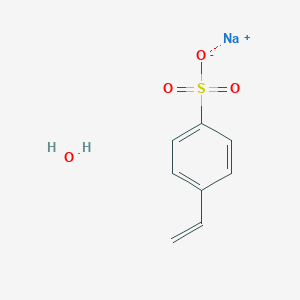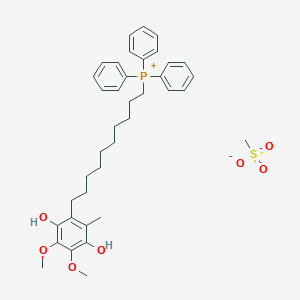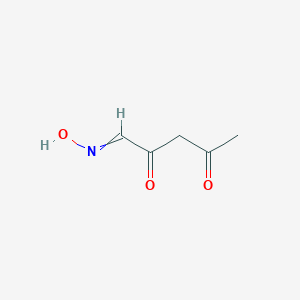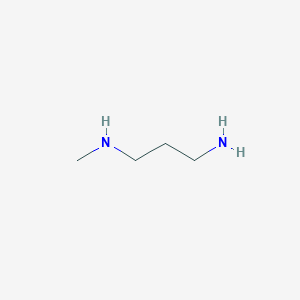
N-甲基-1,3-丙二胺
描述
N-Methyl-1,3-propanediamine is an organic compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various organic compounds such as amino acids, amines, and pyrrole derivatives .
科学研究应用
N-Methyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
N-Methyl-1,3-propanediamine is an organic compound that serves as an intermediate in organic synthesis . It is used in the preparation of various organic compounds, such as amino acids and pyrrole compounds . .
Biochemical Pathways
N-Methyl-1,3-propanediamine is involved in the synthesis of various organic compounds, such as amino acids and pyrrole compounds . The specific biochemical pathways affected by N-Methyl-1,3-propanediamine would therefore depend on the particular synthesis process in which it is used.
Result of Action
The result of N-Methyl-1,3-propanediamine’s action is the formation of new organic compounds, such as amino acids and pyrrole compounds . These compounds may have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of N-Methyl-1,3-propanediamine can be influenced by various environmental factors. For example, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It is also important to note that N-Methyl-1,3-propanediamine is a corrosive and irritating chemical, and it should be handled with care to avoid contact with the eyes and skin .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl-1,3-propanediamine typically involves a two-step reaction process:
Reaction of Propylene Glycol with Formaldehyde: Propylene glycol reacts with formaldehyde to produce 2-methoxy-1,3-propanediol.
Reaction with Ammonia: In the presence of a base, 2-methoxy-1,3-propanediol reacts with ammonia to form N-Methyl-1,3-propanediamine.
Industrial Production Methods
Industrial production methods for N-Methyl-1,3-propanediamine are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Methyl-1,3-propanediamine undergoes various types of chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution Reactions: It can participate in substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Common Reagents and Conditions
Acids: Commonly used acids include hydrochloric acid and sulfuric acid.
Bases: Sodium hydroxide and potassium hydroxide are frequently used bases.
Solvents: Water and organic solvents like ethanol and methanol are commonly used.
Major Products
The major products formed from these reactions include various salts, amines, and other organic compounds depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
3-Aminopropylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups on the nitrogen atom instead of one
Uniqueness
N-Methyl-1,3-propanediamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group on the nitrogen atom enhances its nucleophilicity compared to 3-aminopropylamine, making it more reactive in certain chemical reactions .
属性
IUPAC Name |
N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJABUZHRJTCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064201 | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylaminopropylamine is a dark amber liquid. (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
282 to 286 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
96 °F (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.844 (NTP, 1992) - Less dense than water; will float | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6291-84-5 | |
| Record name | 3-METHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20616 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YP367238K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-Methyl-1,3-propanediamine has the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol.
ANone: Yes, various spectroscopic techniques have been employed to characterize N-Methyl-1,3-propanediamine and its derivatives. These include:
- FTIR: This technique helps identify functional groups present in the molecule, such as primary and secondary amines. [, , , ]
- NMR (1H, 13C, 31P): NMR spectroscopy provides detailed information about the structure and bonding environment of the molecule. [, , , , ]
- Mass Spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]
A: N-Methyl-1,3-propanediamine serves as a valuable monomer in synthesizing hyperbranched polymers. It reacts with diacrylates or divinyl sulfone via Michael addition polymerization, forming poly(ester amine)s or poly(sulfone amine)s. [, , , ]
ANone: The properties of the resulting polymers are influenced by factors like:
- Feed Ratio: Varying the ratio of N-Methyl-1,3-propanediamine to the diacrylate or divinyl sulfone monomer impacts the degree of branching and molecular weight of the polymer. [, , ]
- Solvent: The choice of solvent can influence the reaction rate and potentially lead to gelation in certain cases. For example, gelation was observed when synthesizing poly(sulfone amine)s in water with a specific feed ratio. []
ANone: N-Methyl-1,3-propanediamine finds applications in diverse fields:
- CO2 Capture: N-Methyl-1,3-propanediamine acts as an activator in aqueous N,N-diethylethanolamine solutions, significantly enhancing CO2 absorption rates. This property makes it a potential candidate for carbon capture technologies. [, , ]
- Drug Development: Derivatives of N-Methyl-1,3-propanediamine are being explored in drug development, particularly as key intermediates in synthesizing triplex DNA-specific intercalators. [, ]
- Biodegradable Nanomaterials: Lipid-like compounds containing N-Methyl-1,3-propanediamine demonstrate potential in delivering Cas9 mRNA for gene editing applications. []
- Toughening Agents: Hyperbranched poly(ester amine)s incorporating N-Methyl-1,3-propanediamine show promise as toughening agents for epoxy resins, improving their impact resistance and mechanical properties. []
- Polyurethane Catalyst: N-Methyl-1,3-propanediamine is used in the synthesis of N-[2-(2-dimethylaminoethoxy)ethyl]-N-methyl-1,3-propanediamine, a catalyst in polyurethane production. []
ANone: Various analytical techniques are used to quantify N-Methyl-1,3-propanediamine and its derivatives:
- Gas Chromatography (GC): This technique coupled with electron capture detection allows for the determination of morantel-related residues, which metabolize to N-Methyl-1,3-propanediamine, in bovine milk and liver. [, ]
- Liquid Chromatography (LC-MS/MS): This highly sensitive method enables the detection and quantification of N-Methyl-1,3-propanediamine in complex matrices like bovine muscle. []
- Ultra-High Performance Liquid Chromatography (UHPLC-Q-TOF-MS): This technique allows for the separation and quantification of N-Methyl-1,3-propanediamine-containing polyurethane catalysts in polyether polyols. []
ANone: Yes, computational chemistry plays a vital role in understanding the properties and behavior of N-Methyl-1,3-propanediamine:
- Modeling CO2 Capture: Computational models, such as the Extended UNIQUAC framework, have been developed to predict the CO2 absorption behavior of N-Methyl-1,3-propanediamine solutions. []
- Structure-Activity Relationships: Structural modifications to N-Methyl-1,3-propanediamine influence its reactivity and properties. For instance, altering the length of the alkyl chain between the amine groups in diamines used for poly(sulfone amine) synthesis impacts the crystallinity of the resulting polymers. []
ANone: N-Methyl-1,3-propanediamine acts as a ligand, forming various complexes with metal ions like Cu(II), Ni(II), and Co(III). These complexes exhibit diverse structural features:
- Azido-bridged chains: N-Methyl-1,3-propanediamine coordinates with Cu(II) and Ni(II) ions, forming chains bridged by azide anions. These complexes display interesting magnetic properties. []
- Thiocyanato-bridged heterobimetallic complexes: N-Methyl-1,3-propanediamine coordinates with Cu(II) ions, which further bridge with Cr(III) ions via thiocyanate ligands, forming heteropolynuclear complexes. []
- Spiro and Ansa Derivatives of Cyclotriphosphazene: N-Methyl-1,3-propanediamine reacts with hexachlorocyclotriphosphazene, yielding various spiro, spiroansa, and dispiroansa derivatives. These compounds display unique structural and stereoisomeric features. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


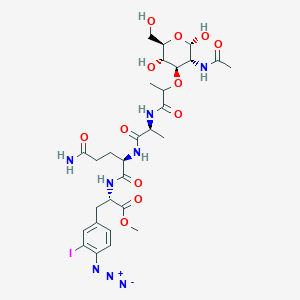
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
